Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate
CAS No.: 1135225-10-3
Cat. No.: VC2295405
Molecular Formula: C14H13F6NO3
Molecular Weight: 357.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135225-10-3 |
|---|---|
| Molecular Formula | C14H13F6NO3 |
| Molecular Weight | 357.25 g/mol |
| IUPAC Name | methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1 |
| Standard InChI Key | XSGUXDHUULXEIK-QWRGUYRKSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| SMILES | COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate is classified as a pyrrolidine derivative with specific functional groups. The compound is precisely identified through multiple chemical identification systems as outlined below.
Basic Identifiers
The compound is precisely defined through several standard chemical identifiers that enable unambiguous reference in scientific literature and databases.
Chemical Synonyms
The compound is known by several synonyms in chemical databases and literature:
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METHYL (2S,4S)-4-[3,5-BIS(TRIFLUOROMETHYL)-PHENOXY]-2-PYRROLIDINECARBOXYLATE
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(2S,4S)-Methyl 4-(3,5-bis(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylate
Structural Characteristics
The molecular structure of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate incorporates several key functional groups that determine its chemical and biological properties.
Stereochemistry
The compound features specific stereochemistry at two carbon positions within the pyrrolidine ring:
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2S configuration at the carbon bearing the methyl carboxylate group
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4S configuration at the carbon connected to the 3,5-bis(trifluoromethyl)phenoxy group
This specific stereochemical arrangement is critical for its potential biological activity and interactions.
Functional Groups
The molecule contains several important functional groups:
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Pyrrolidine ring structure (a five-membered heterocyclic ring containing nitrogen)
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Methyl carboxylate group (-COOCH3)
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Phenoxy linkage connecting the pyrrolidine ring to the aromatic portion
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Two trifluoromethyl groups (-CF3) at positions 3 and 5 on the benzene ring
Chemical Identifiers
For database searches and unambiguous identification, the following specialized chemical identifiers are associated with this compound:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1 |
| InChIKey | XSGUXDHUULXEIK-QWRGUYRKSA-N |
Physical and Chemical Properties
The physicochemical characteristics of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate determine its behavior in different environments and its utility in research applications.
Physical State and Appearance
While specific information on the physical appearance is limited in the available sources, compounds of this class typically exist as crystalline powders at room temperature.
Stability and Reactivity
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Chemical stability: Stable under recommended temperatures and pressures
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Hazardous decomposition products: Carbon oxides, Hydrogen fluoride, Nitrogen oxides
Synthesis and Chemical Reactions
The synthesis of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate involves specific chemical reactions and pathways that determine its availability and purity for research purposes.
General Synthetic Approach
The synthesis typically involves the reaction of a pyrrolidine derivative with a bis(trifluoromethyl)phenoxy group. The specific synthetic route may vary depending on the desired yield and purity. The stereochemical control is essential to ensure the correct (2S,4S) configuration.
Applications and Research Significance
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate has specific applications primarily in the research domain.
Research and Development Applications
The compound is restricted to "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This indicates its specialized nature and potential significance in controlled research environments.
Toxicological Information
The toxicological profile of Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate provides insights into its potential health effects and safety considerations.
Routes of Exposure
The potential routes of exposure to this compound include:
Symptoms Related to Exposure
Exposure to the compound may result in the following symptoms:
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Skin contact: Inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness
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Eye contact: Redness, pain, or severe eye damage
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Inhalation: Irritation of the lungs and respiratory system
Regulatory and Transportation Information
The regulatory status and transportation classification provide guidance for compliance with relevant laws and regulations.
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